4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid
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Overview
Description
This compound is a cell penetrant, potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It shows no significant activity against other TRPMs .
Molecular Structure Analysis
The molecular formula of the compound is CHClO . Its average mass is 248.662 Da and its monoisotopic mass is 248.024017 Da .Chemical Reactions Analysis
The compound has been found to exhibit remarkable dose-dependent anti-acetylcholinesterase activity . This indicates that it may be a drug candidate for treating neurodegenerative disorders .Physical And Chemical Properties Analysis
The compound has a linear formula of ClC6H4OC6H4CO2H . Its CAS number is 21120-67-2 and its MDL number is MFCD01862494 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound and its derivatives have been a subject of interest primarily in chemical synthesis and structural analysis. A study by Azeez and Hamad (2017) details the synthesis of a new series of compounds containing the 1,3,4-thiadiazole unit, which is a key structural component in the target compound. The study emphasizes the spectroscopic identification of these compounds, outlining their potential for further chemical and pharmacological research (Azeez & Hamad, 2017).
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of compounds related to 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid. For instance, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis for Antimicrobial and Anti-inflammatory Purposes
The compound's derivatives have been synthesized with a focus on potential antimicrobial and anti-inflammatory applications. Kumar (2022) synthesized substituted thiadiazole pyrazolene anthranilic acid derivatives, some of which showed significant anti-inflammatory and analgesic activities (Kumar, 2022). This indicates a potential pharmacological interest in the compound's framework for developing new therapeutic agents.
Safety And Hazards
properties
IUPAC Name |
4-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c18-11-3-7-13(8-4-11)25-9-14-20-21-16(26-14)15(22)19-12-5-1-10(2-6-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNILFAUXNGGFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127073 |
Source
|
Record name | Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001127073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid | |
CAS RN |
1142202-91-2 |
Source
|
Record name | Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001127073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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